1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chroman ring fused to a piperidine ring, with an acetyl group and a m-tolyloxy substituent. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is to start with the formation of the chroman ring, followed by the introduction of the piperidine ring through cyclization reactions. The acetyl group and m-tolyloxy substituent are then introduced via acylation and etherification reactions, respectively. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of 1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and subsequently influencing cellular processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: These compounds share the spirocyclic structure but differ in the specific rings and substituents attached.
Spirooxindole derivatives: Similar in having a spirocyclic core, but with an oxindole moiety instead of a chroman ring.
Spiropiperidine derivatives: These compounds feature a piperidine ring fused to various other ring systems.
Uniqueness
1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman ring, piperidine ring, acetyl group, and m-tolyloxy substituent. This unique structure may confer distinct biological activities and chemical reactivity compared to other spirocyclic compounds .
Properties
IUPAC Name |
1'-[2-(3-methylphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-16-5-4-6-17(13-16)26-15-21(25)23-11-9-22(10-12-23)14-19(24)18-7-2-3-8-20(18)27-22/h2-8,13H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGFHVYXLBXHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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